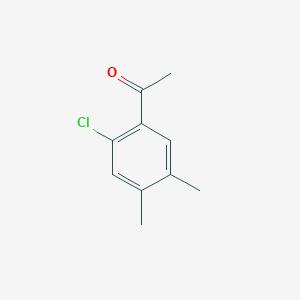

1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-chloro-4,5-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-6-4-9(8(3)12)10(11)5-7(6)2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYHPKAWFFEWPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Cl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20776937 | |

| Record name | 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20776937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15089-73-3 | |

| Record name | 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20776937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Chloro 4,5 Dimethylphenyl Ethan 1 One

Established Synthetic Routes

Friedel-Crafts Acylation Approaches from Substituted Benzenes

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. libretexts.org For the synthesis of 1-(2-chloro-4,5-dimethylphenyl)ethan-1-one, the logical precursor would be 1-chloro-3,4-dimethylbenzene.

The reaction proceeds via the formation of a highly electrophilic acylium ion from the acylating agent, typically acetyl chloride or acetic anhydride, and a Lewis acid catalyst such as aluminum chloride (AlCl₃). This acylium ion then attacks the electron-rich aromatic ring of 1-chloro-3,4-dimethylbenzene. The chloro and methyl substituents on the benzene (B151609) ring direct the position of the incoming acetyl group. While the methyl groups are activating and ortho-, para-directing, the chloro group is deactivating but also ortho-, para-directing. The substitution pattern of the final product is a result of the interplay between these electronic and steric effects. In many cases of Friedel-Crafts acylation on substituted benzenes, a mixture of isomers can be formed, necessitating purification. libretexts.org

A general representation of this reaction is as follows:

Reaction scheme for the Friedel-Crafts acylation of 1-chloro-3,4-dimethylbenzene.

While specific literature detailing the synthesis of this compound via this exact route is not abundant, data from analogous reactions provide insight into typical reaction conditions and outcomes. For instance, the acylation of similar substituted benzenes often employs chlorinated solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) and is conducted at temperatures ranging from 0 °C to room temperature. patsnap.com

| Reactant | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| o-Xylene | Acetyl chloride | AlCl₃ | Dichloromethane | 0 - RT | High | |

| Diphenyl ether | Acetyl chloride | AlCl₃ | Dichloroethane | 5 | >95 | patsnap.com |

| Toluene | Acetic anhydride | AlCl₃ | Neat | 60 | ~85 | libretexts.org |

| p-Xylene | Chloroacetyl chloride | AlCl₃ | p-Xylene | Not specified | High | google.comgoogleapis.comgoogle.com |

Table 1: Examples of Friedel-Crafts Acylation Conditions for Related Aromatic Compounds.

Halogenation Strategies of Precursor Ketones

An alternative approach to synthesizing this compound involves the direct halogenation of a precursor ketone, namely 1-(3,4-dimethylphenyl)ethanone. This method relies on the selective introduction of a chlorine atom at the ortho position to the acetyl group.

The direct chlorination of aromatic compounds can be achieved using various chlorinating agents, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the chlorine. The regioselectivity of the chlorination is influenced by the directing effects of the substituents already present on the aromatic ring. In the case of 1-(3,4-dimethylphenyl)ethanone, the acetyl group is a deactivating meta-director, while the two methyl groups are activating ortho-, para-directors. The interplay of these directing effects will determine the position of chlorination. Achieving high selectivity for the desired 2-chloro isomer can be challenging and may result in a mixture of products.

A patent for the preparation of a related compound, 2-chloro-1-(2,5-dimethylphenyl)ethanone, mentions that it can be prepared by the chlorination of 2,5-dimethylacetophenone, indicating the feasibility of this strategy. google.com

| Precursor Ketone | Chlorinating Agent | Catalyst | Key Outcome | Reference |

| Anilines | N-Chlorosuccinimide | Secondary ammonium (B1175870) salt | Highly ortho-selective chlorination | nih.gov |

| 2,5-Dimethylacetophenone | Not specified | Not specified | Formation of 2-chloro-1-(2,5-dimethylphenyl)ethanone | google.com |

Table 2: Examples of Halogenation Strategies for Aromatic Compounds.

Oxidation Methods from Corresponding Alcohols

The oxidation of a secondary alcohol is a common and efficient method for the preparation of ketones. In this context, this compound can be synthesized by the oxidation of the corresponding alcohol, 1-(2-chloro-4,5-dimethylphenyl)ethanol.

This two-step approach first requires the synthesis of the precursor alcohol. This can be achieved through the reduction of the target ketone itself, or more strategically, by the Grignard reaction of a suitable aldehyde (2-chloro-4,5-dimethylbenzaldehyde) with a methylmagnesium halide.

Once the alcohol is obtained, a wide variety of oxidizing agents can be employed for its conversion to the ketone. Common reagents include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate - PCC), manganese-based oxidants (e.g., potassium permanganate (B83412) - KMnO₄), or milder, more selective methods such as the Swern or Dess-Martin periodinane oxidations. The choice of oxidant depends on the substrate's sensitivity to reaction conditions and the desired scale of the reaction.

| Alcohol Precursor | Oxidizing Agent | Key Features |

| Primary and Secondary Alcohols | Pyridinium Chlorochromate (PCC) | Mild, selective oxidation to aldehydes and ketones. |

| Primary and Secondary Alcohols | Potassium Permanganate (KMnO₄) | Strong oxidant, can lead to over-oxidation. |

| Primary and Secondary Alcohols | Swern Oxidation (DMSO, oxalyl chloride) | Mild conditions, avoids heavy metals. |

| Primary and Secondary Alcohols | Dess-Martin Periodinane | Mild, selective, and high-yielding. |

Table 3: Common Oxidation Methods for the Conversion of Alcohols to Ketones.

Novel and Green Synthesis Approaches

Development of Efficient and Selective Protocols

In recent years, significant efforts have been directed towards developing more environmentally friendly and efficient synthetic methods. For Friedel-Crafts acylation, this includes the use of solid acid catalysts and ionic liquids to replace traditional, corrosive, and difficult-to-recycle Lewis acids like AlCl₃. researchgate.net Solid catalysts such as zeolites and metal oxides offer advantages in terms of reusability and reduced waste generation. researchgate.net Ionic liquids can act as both the solvent and catalyst, and in some cases, can be recycled. google.com For instance, iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids has been shown to be a robust system for the acylation of various electron-rich benzene derivatives. scielo.br

The use of deep eutectic solvents (DES) has also been explored as a green alternative for N-alkylation/acylation reactions, offering high yields and easy recovery and reusability of the solvent system. researchgate.net

Chemoenzymatic Synthesis Investigations

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations to create efficient and sustainable synthetic routes. While no direct chemoenzymatic synthesis of this compound has been reported, related methodologies for the synthesis of its derivatives, particularly chiral alcohols, are well-established.

The biocatalytic reduction of prochiral ketones is a powerful method for producing enantiomerically pure alcohols, which are valuable building blocks in the pharmaceutical industry. mdpi.com This can be achieved using isolated enzymes (ketoreductases) or whole-cell systems. For example, the enantioselective reduction of substituted acetophenones has been used to prepare chiral intermediates for various drugs. This suggests that this compound could serve as a substrate for enzymatic reduction to produce chiral 1-(2-chloro-4,5-dimethylphenyl)ethanol.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the Friedel-Crafts acylation for producing this compound are highly dependent on several key parameters, including the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants. While specific optimization studies for this exact compound are not extensively detailed in publicly available literature, a comprehensive understanding can be derived from research on structurally analogous compounds.

Influence of Catalyst

The catalyst, typically a Lewis acid, plays a crucial role in activating the acylating agent (commonly acetyl chloride or acetic anhydride) to generate the electrophilic acylium ion. libretexts.orgmasterorganicchemistry.com Aluminum chloride (AlCl₃) is a frequently employed catalyst for this transformation. libretexts.orggoogle.com However, other Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be utilized. google.com

The molar ratio of the catalyst to the reactants is a critical factor. An insufficient amount of catalyst can lead to incomplete conversion, while an excess may promote unwanted side reactions. For the acylation of related chloro-aromatic compounds, optimized molar ratios of substrate to acetyl chloride to catalyst have been reported in the range of 1:1.1-1.3:1-1.5, indicating that a slight excess of the acylating agent and a carefully controlled amount of catalyst are beneficial. google.com

Interactive Data Table: Catalyst and Molar Ratio Effects in Acylation of Dichloro Diphenyl Ether The following table, based on data from analogous syntheses, illustrates how reactant ratios can be optimized. google.com

Influence of Solvent and Temperature

The choice of solvent can significantly impact the reaction's yield and selectivity by influencing the solubility of reactants and the stability of intermediates. Common solvents for Friedel-Crafts acylation include 1,2-dichloroethane, carbon disulfide, and nitrobenzene. nih.gov In some cases, using an excess of the aromatic substrate itself can serve as the solvent. google.com

Temperature is another pivotal variable. Reactions are often conducted at low temperatures (e.g., -15°C to 5°C) to control the reaction's exothermicity and improve selectivity. chemicalbook.compatsnap.com However, in certain solvent systems, elevated temperatures can dramatically increase the product yield. For instance, a study on the acetylation of 3,3′-dimethylbiphenyl, a structurally related compound, demonstrated that conducting the reaction in boiling 1,2-dichloroethane (approx. 83°C) resulted in an almost quantitative yield of the desired monoacetylated product, significantly outperforming reactions at lower temperatures or in other solvents. nih.gov This suggests that the optimal temperature is highly dependent on the specific solvent and substrate combination. For the acylation of 3,4'-dichlorodiphenyl ether, room temperature was found to be the most energy-efficient condition that provided a satisfactory yield. google.com

Interactive Data Table: Effect of Solvent and Temperature on Monoacetylation Yield of 3,3′-dimethylbiphenyl This table is based on research findings for a related biphenyl (B1667301) compound, highlighting the critical interplay between solvent and temperature. nih.gov

The regioselectivity of the acylation of 1-chloro-3,4-dimethylbenzene is directed by the existing substituents. The two methyl groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. The incoming acetyl group is preferentially directed to the position that is most activated and sterically accessible. In this case, the position ortho to the two methyl groups (and meta to the chlorine) is the most electronically enriched, leading to the formation of this compound. Optimization of the aforementioned conditions is crucial to ensure the reaction proceeds with high selectivity for this specific isomer. The deactivating nature of the resulting acyl group generally prevents subsequent polyacylation reactions, which is a common issue in Friedel-Crafts alkylation. quora.comlibretexts.org

Mechanistic Studies of Chemical Reactions Involving 1 2 Chloro 4,5 Dimethylphenyl Ethan 1 One

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 1-(2-chloro-4,5-dimethylphenyl)ethan-1-one is substituted with four groups: a chloro group, two methyl groups, and an acetyl group. These substituents significantly influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The directing effects of these groups are a result of both inductive and resonance effects.

Regioselectivity: The positions for electrophilic attack are determined by the directing effects of the existing substituents.

Methyl groups (-CH₃): ortho, para-directing.

Chloro group (-Cl): ortho, para-directing.

Acetyl group (-COCH₃): meta-directing.

The available positions on the ring are at C3 and C6. The directing effects of the substituents on these positions are summarized below.

| Position for Attack | Directing Influence of Substituents | Predicted Outcome |

| C3 | ortho to -Cl; ortho to -CH₃ (at C4); meta to -COCH₃; meta to -CH₃ (at C5) | Attack at this position is sterically hindered by the adjacent chloro and methyl groups. The acetyl group directs meta, favoring this position. |

| C6 | ortho to -CH₃ (at C5); para to -Cl; meta to -COCH₃; meta to -CH₃ (at C4) | This position is favored. It is activated (ortho) by the C5-methyl group, and the C1-acetyl group directs meta to it. It is also less sterically hindered than the C3 position. |

Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C6 position, which is the least sterically hindered position and is activated by one of the methyl groups while being meta to the deactivating acetyl group.

Nucleophilic Substitution Reactions at the Alpha-Carbon

The alpha-carbon of this compound (the carbon of the methyl group attached to the carbonyl) can be functionalized to become an electrophilic center. Halogenation of this position, typically under acidic or basic conditions, yields an α-haloketone, such as 2-bromo-1-(2-chloro-4,5-dimethylphenyl)ethan-1-one. This derivative is a key intermediate for various nucleophilic substitution reactions.

The presence of the halogen on the alpha-carbon makes it highly susceptible to attack by nucleophiles. The general mechanism involves the displacement of the halide ion by the incoming nucleophile. This is a crucial step in the synthesis of many heterocyclic compounds. For example, in the Hantzsch thiazole (B1198619) synthesis, the α-haloketone is attacked by the sulfur atom of a thiourea (B124793) derivative. acgpubs.org

General Reaction Scheme:

Ar-CO-CH₂X + Nu⁻ → Ar-CO-CH₂Nu + X⁻

(Where Ar = 2-chloro-4,5-dimethylphenyl, X = Halogen, Nu = Nucleophile)

This reactivity allows for the introduction of a wide range of functional groups at the alpha-position, making it a valuable synthetic handle.

Carbonyl Group Transformations

The carbonyl group is one of the most reactive sites in this compound, undergoing a variety of transformations.

The ketone functionality can be readily reduced to a secondary alcohol, 1-(2-chloro-4,5-dimethylphenyl)ethanol. This transformation is typically achieved using hydride reducing agents.

Mechanism with Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common choices. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product.

Studies on the bioreduction of a structurally similar compound, 1-(3,4-dimethylphenyl)ethanone, have shown that plant-mediated reactions can produce the corresponding chiral alcohol with high enantiomeric excess. researchgate.net This suggests that similar biocatalytic methods could be applied to this compound to achieve asymmetric synthesis of the corresponding alcohol.

| Reducing Agent | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | 1-(2-Chloro-4,5-dimethylphenyl)ethanol | Nucleophilic Addition |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(2-Chloro-4,5-dimethylphenyl)ethanol | Nucleophilic Addition |

| Plant-based biocatalysts | (S)- or (R)-1-(2-Chloro-4,5-dimethylphenyl)ethanol | Asymmetric Bioreduction |

The carbonyl group of this compound can react with nitrogen nucleophiles, such as hydrazine (B178648) and its derivatives, to form hydrazones. academicjournals.org This reaction is typically acid-catalyzed and involves the initial nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration to form the C=N double bond. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) yields the corresponding 2,4-dinitrophenylhydrazone, which are often crystalline solids useful for characterization. academicjournals.orgresearchgate.net

Furthermore, in a reaction known as the Claisen-Schmidt condensation, this compound can react with an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form a chalcone, or an α,β-unsaturated ketone. researchgate.net This reaction proceeds through an enolate intermediate of the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

Rearrangement Reactions and Acid Catalyzed Transformations

While specific rearrangement reactions for this compound are not extensively documented, its structure allows for the theoretical possibility of certain acid-catalyzed transformations. For example, the Baeyer-Villiger oxidation is a rearrangement reaction that converts a ketone into an ester using a peroxy acid. msu.edu In this reaction, the more substituted group (the 2-chloro-4,5-dimethylphenyl group) would preferentially migrate, leading to the formation of an aryl ester.

Acid-catalyzed reactions involving donor-acceptor cyclopropanes in the presence of aldehydes can lead to complex rearrangements and the formation of substituted tetrahydronaphthalenes. nih.gov Although this does not directly involve the starting ketone, it highlights the types of skeletal rearrangements that can occur in related aromatic systems under Lewis acid catalysis.

Heterocycle Formation via Cyclization Reactions (e.g., Thiazole Synthesis)

This compound is a valuable precursor for the synthesis of heterocyclic compounds. A prominent example is the Hantzsch thiazole synthesis. acgpubs.org In this reaction, the alpha-halogenated derivative, 2-bromo-1-(2-chloro-4,5-dimethylphenyl)ethan-1-one, undergoes a cyclocondensation reaction with a thiourea or thioamide.

The mechanism involves two key steps:

Nucleophilic Substitution: The sulfur atom of the thiourea acts as a nucleophile and attacks the alpha-carbon of the ketone, displacing the bromide ion.

Cyclization and Dehydration: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring.

This method provides an efficient route to synthesize substituted 2-aminothiazoles, which are important scaffolds in medicinal chemistry. acgpubs.org Microwave-assisted versions of this reaction have been shown to proceed with higher yields and shorter reaction times compared to conventional heating methods. nih.gov

Advanced Spectroscopic Characterization of 1 2 Chloro 4,5 Dimethylphenyl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental data for the ¹H NMR, ¹³C NMR, or advanced NMR analysis of 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one could be located in the public domain.

Specific chemical shift assignments and coupling constants for the protons of this compound are not available in published literature.

Detailed ¹³C NMR spectral data and chemical shift assignments for this compound are not documented in available resources.

Information regarding the application of advanced NMR techniques such as COSY, HSQC, HMBC, or DEPT for the structural elucidation of this compound is not available.

Vibrational Spectroscopy

No specific experimental data for the FT-IR or Raman spectroscopy of this compound could be retrieved.

A detailed analysis of the characteristic vibrational modes from an experimental FT-IR spectrum of this compound cannot be provided as the spectrum is not publicly available.

No Raman spectroscopic data for this compound has been found in the searched scientific literature and databases.

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and crystallographic characterization of the specific chemical compound “this compound” is not publicly available.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the provided outline for the following sections:

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis:While the molecular weight can be calculated, a detailed experimental fragmentation analysis for this specific isomer has not been published.

To provide a thorough and accurate article as requested, access to peer-reviewed research that has specifically analyzed this compound using these advanced techniques would be required. Such documentation could not be located. Information on related isomers or analogous compounds cannot be used as a substitute due to the explicit instructions to focus solely on the title compound.

Computational Chemistry and Theoretical Investigations of 1 2 Chloro 4,5 Dimethylphenyl Ethan 1 One

Density Functional Theory (DFT) Studies

DFT studies serve as the foundation for modern computational analysis of organic molecules. For 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one, these calculations would elucidate its fundamental structural and electronic properties.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule. For a molecule with rotatable bonds, such as the acetyl group in this compound, a conformational analysis would be performed to identify the global minimum energy conformer. This would involve systematically rotating the relevant bonds and calculating the energy of each resulting structure to map the potential energy surface. The resulting data would provide precise geometric parameters for the most stable form of the molecule.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations can map the distribution of electrons within the molecule. A Frontier Molecular Orbital (FMO) analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally suggests a more reactive species. These calculations would identify the regions of the molecule most likely to be involved in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. This method examines charge transfer between orbitals, which reveals hyperconjugative interactions and intramolecular hydrogen bonding. For this compound, NBO analysis could quantify the stability imparted by interactions such as the delocalization of electron density from lone pairs or bonding orbitals into adjacent empty orbitals, providing deeper insight into the electronic factors governing its structure.

Prediction and Validation of Spectroscopic Data (NMR, IR, Raman)

DFT methods are widely used to predict various spectroscopic properties. Theoretical calculations can generate ¹H and ¹³C NMR chemical shifts, which can be correlated with experimental data to confirm the structure and assign signals. Similarly, vibrational frequencies for Infrared (IR) and Raman spectroscopy can be calculated. These theoretical spectra provide a basis for interpreting experimental results and assigning specific vibrational modes to different functional groups within the molecule. A comparison between the calculated and experimental spectra serves as a validation of the computational method and the optimized geometry.

Analysis of Steric and Electronic Effects of Substituents

The substituents on the phenyl ring—a chlorine atom and two methyl groups—play a significant role in the molecule's properties. A detailed computational analysis would dissect the electronic effects (inductive and resonance) and steric hindrance caused by these groups. For example, the chlorine atom is an electron-withdrawing group, while the methyl groups are electron-donating. DFT can quantify how these opposing effects influence the electron density distribution on the aromatic ring and the reactivity of the carbonyl group. Steric effects, particularly from the ortho-chloro and methyl groups, would influence the orientation of the acetyl group and could impact the molecule's ability to interact with other chemical species.

Molecular Dynamics Simulations

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. If the molecule were being studied for its interaction with a biological target or in a specific solvent environment, MD simulations could model these complex interactions. This would provide insights into how the molecule moves, flexes, and interacts with its surroundings, which is crucial for understanding its behavior in a non-isolated system. However, the applicability of MD simulations would depend on the specific research question, such as its reactivity or intermolecular binding properties.

Reaction Mechanism Elucidation via Computational Methods

The synthesis of this compound, a substituted acetophenone, is typically achieved through a Friedel-Crafts acylation reaction. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate mechanisms of such electrophilic aromatic substitution reactions. While specific computational studies on the reaction mechanism of this compound are not extensively documented in publicly available literature, the general principles and methodologies are well-established through theoretical investigations of analogous systems. This section will, therefore, discuss the likely computational findings for the elucidation of its synthesis mechanism based on these established principles.

The Friedel-Crafts acylation of 1-chloro-3,4-dimethylbenzene with an acetylating agent (such as acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is the primary route for the synthesis of this compound. Computational studies on similar reactions have provided significant insights into the reaction pathways, transition states, and the factors governing regioselectivity.

A typical computational investigation would involve the following steps:

Optimization of Geometries: The three-dimensional structures of the reactants (1-chloro-3,4-dimethylbenzene, acetyl chloride, and AlCl₃), intermediates, transition states, and the final product are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable molecules and intermediates) or first-order saddle points (for transition states).

Calculation of Energies: The electronic energies of all species are calculated to determine the reaction's thermodynamic and kinetic parameters, such as activation energies and reaction enthalpies.

The Reaction Mechanism:

The generally accepted mechanism for Friedel-Crafts acylation, which would be explored computationally, involves several key steps:

Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with the acetylating agent (e.g., acetyl chloride) to form a highly reactive electrophilic species. This can be either a free acylium ion (CH₃CO⁺) or a bulkier complex of the acyl chloride and the catalyst. DFT calculations help in determining the more likely electrophilic species under specific reaction conditions.

Formation of the σ-Complex (Wheland Intermediate): The electrophile then attacks the electron-rich aromatic ring of 1-chloro-3,4-dimethylbenzene. This leads to the formation of a resonance-stabilized carbocation intermediate known as the σ-complex or Wheland intermediate. The chlorine and methyl substituents on the benzene (B151609) ring direct the position of this attack.

Deprotonation: A weak base, often [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acetyl group, restoring the aromaticity of the ring and yielding the final product, this compound.

Regioselectivity:

A crucial aspect that computational studies can elucidate is the regioselectivity of the reaction. The chlorine atom is an ortho-, para-directing deactivator, while the methyl groups are ortho-, para-directing activators. The interplay of these electronic and steric effects determines the final position of the acetyl group. DFT calculations can predict the relative stabilities of the different possible σ-complex intermediates (attack at the ortho, meta, and para positions relative to the substituents). The transition state leading to the most stable intermediate will have the lowest activation energy, thus predicting the major product.

Representative Data Tables:

While specific data for the target molecule is not available, the following tables represent the type of data that a computational study on the Friedel-Crafts acylation of 1-chloro-3,4-dimethylbenzene would generate. These values are illustrative and based on trends observed in similar systems.

Table 1: Calculated Relative Energies of σ-Complex Intermediates

| Position of Acetyl Group Addition | Relative Energy (kcal/mol) |

| 2-position (ortho to Cl, ortho to CH₃) | 0.0 (most stable) |

| 5-position (para to Cl, ortho to CH₃) | +2.5 |

| 6-position (ortho to Cl, meta to CH₃) | +4.8 |

This interactive table illustrates the predicted relative stabilities of the possible carbocation intermediates. The lower the relative energy, the more stable the intermediate, and thus the more likely it is to be formed.

Table 2: Calculated Activation Energies for the Formation of σ-Complexes

| Transition State Leading to: | Activation Energy (kcal/mol) |

| 2-acetyl-1-chloro-3,4-dimethylbenzene σ-complex | 15.2 |

| 5-acetyl-1-chloro-3,4-dimethylbenzene σ-complex | 17.8 |

| 6-acetyl-1-chloro-3,4-dimethylbenzene σ-complex | 19.5 |

This interactive table shows the calculated energy barriers for the formation of the different σ-complexes. The reaction pathway with the lowest activation energy is kinetically favored.

These hypothetical data suggest that the formation of this compound (resulting from the attack at the 2-position) is the most favorable pathway both thermodynamically (most stable intermediate) and kinetically (lowest activation energy). This is consistent with the directing effects of the chloro and methyl substituents.

Synthetic Applications and Derivative Chemistry of 1 2 Chloro 4,5 Dimethylphenyl Ethan 1 One

Precursor in Fine Chemical and Pharmaceutical Synthesis

1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one has been identified as a key precursor in the development of pharmacologically active agents, most notably in the synthesis of protein kinase inhibitors. Protein kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. Consequently, the development of small molecules that can inhibit kinase activity is a major focus of pharmaceutical research.

The utility of this compound is demonstrated in its role as a starting material for a series of substituted pyrazole (B372694) compounds designed as potent kinase inhibitors. These pyrazole derivatives have shown potential in treating cell proliferative diseases. The synthesis begins with the chloro-dimethyl-substituted phenyl ethanone, which ultimately forms a core part of the final complex molecule, highlighting its importance as a foundational chemical precursor in the creation of high-value pharmaceutical compounds.

Building Block for Complex Organic Scaffolds and Heterocyclic Compounds

The chemical architecture of this compound makes it an excellent building block for the construction of more complex molecular frameworks, particularly heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and pyrazoles, in particular, are a well-established class of compounds with a broad range of biological activities.

This compound is effectively used to construct the pyrazole ring system. The synthetic route involves a multi-step, one-pot reaction sequence. The ketone first undergoes a condensation reaction to form a more reactive intermediate, which is then cyclized with a hydrazine (B178648) derivative. This process, known as a cyclocondensation reaction, efficiently yields a highly substituted pyrazole scaffold. The 2-chloro-4,5-dimethylphenyl group from the initial ketone remains as a key substituent on the newly formed pyrazole ring, influencing the final properties of the molecule.

The table below outlines the general synthetic pathway from this compound to a substituted pyrazole scaffold.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

| 1 | This compound | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | (E)-3-(dimethylamino)-1-(2-chloro-4,5-dimethylphenyl)prop-2-en-1-one | Derivatization to enhance reactivity (See Section 6.3) |

| 2 | (E)-3-(dimethylamino)-1-(2-chloro-4,5-dimethylphenyl)prop-2-en-1-one | Substituted Hydrazine (e.g., (4-methoxyphenyl)hydrazine (B1593770) hydrochloride), Acetic Acid | Substituted 1H-pyrazole derivative | Cyclocondensation to form the heterocyclic pyrazole ring |

This table represents a generalized reaction scheme based on documented syntheses.

Derivatization for Enhanced Reactivity or Specific Chemical Transformations

To facilitate its use as a building block, this compound can be chemically modified, or derivatized, to enhance its reactivity for subsequent steps. A key example of this is its conversion into an enaminone intermediate.

The direct reaction of a ketone with a hydrazine to form a pyrazole can be slow or inefficient. To overcome this, the ketone is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction transforms the acetyl group (-COCH₃) into a 3-(dimethylamino)prop-2-en-1-one group (-COCH=CHN(CH₃)₂). This resulting enaminone, specifically (E)-3-(dimethylamino)-1-(2-chloro-4,5-dimethylphenyl)prop-2-en-1-one, is significantly more reactive toward nucleophilic attack by hydrazines. The dimethylamino group is an excellent leaving group, which facilitates the subsequent cyclization step to form the pyrazole ring with high efficiency.

This derivatization is a crucial strategic step that channels the reaction towards the desired heterocyclic product, demonstrating how the reactivity of the parent molecule can be precisely tuned for specific and complex chemical transformations.

| Compound Name | Structure | Role |

| This compound | C₁₀H₁₁ClO | Starting Material |

| (E)-3-(dimethylamino)-1-(2-chloro-4,5-dimethylphenyl)prop-2-en-1-one | C₁₃H₁₆ClNO | Derivatized Intermediate |

Catalytic Applications and Coordination Chemistry of 1 2 Chloro 4,5 Dimethylphenyl Ethan 1 One

Ligand Design and Metal Coordination Studies

There is no published research on the design of ligands derived from 1-(2-chloro-4,5-dimethylphenyl)ethan-1-one. The synthesis of common ligand types, such as Schiff bases or phosphines, incorporating this specific chemical moiety has not been reported. Consequently, there are no studies on the coordination of such potential ligands with transition metals, and no data on the structural or electronic properties of any resulting metal complexes.

Future Research Directions and Interdisciplinary Perspectives for 1 2 Chloro 4,5 Dimethylphenyl Ethan 1 One

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of aromatic ketones often relies on Friedel-Crafts acylation, which can involve harsh conditions and the use of stoichiometric amounts of Lewis acid catalysts, leading to significant waste generation. researchgate.net Future research will likely focus on developing greener and more sustainable methods for the synthesis of 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one.

Key Research Areas:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, offers a promising alternative to traditional Lewis acids. These materials are reusable, reduce corrosive waste, and can enhance para-selectivity, which is pertinent to the substitution pattern of this compound. nih.gov

Photocatalysis: Visible-light-induced reactions present an environmentally benign approach. Photocatalytic methods can enable C-H activation and oxidation under mild, ambient conditions, using air as a green oxidant and potentially water as a solvent. sciepub.com This could provide a direct route to aromatic ketones from the corresponding alkylbenzenes.

Mechanochemistry: Solvent-free mechanochemical synthesis is an emerging area in green chemistry. nih.govmdpi.com Exploring ball-milling techniques for the acylation of 1-chloro-2,3-dimethylbenzene (B150846) could significantly reduce solvent waste and energy consumption.

Biocatalysis: The use of enzymes, such as amine dehydrogenases, in reductive amination processes highlights the potential for biocatalytic routes to derivatives of aromatic ketones. researchgate.net Exploring enzymatic approaches for the synthesis of this compound could offer high selectivity and mild reaction conditions.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges |

| Heterogeneous Catalysis | Reusability of catalyst, reduced waste, improved regioselectivity. | Catalyst deactivation, mass transfer limitations. |

| Photocatalysis | Use of renewable energy, mild reaction conditions, green oxidants. | Quantum yield efficiency, catalyst stability. |

| Mechanochemistry | Solvent-free, reduced energy consumption, shorter reaction times. | Scalability, understanding reaction mechanisms. |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. | Enzyme stability, substrate scope, cost of enzymes. |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize novel synthetic pathways and ensure process safety and efficiency, the development of advanced analytical tools for real-time reaction monitoring is crucial. Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to provide continuous insight into reaction kinetics, intermediate formation, and product quality. researchgate.nettru.ca

Potential Spectroscopic Probes:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactants and the formation of the product by tracking characteristic peaks, such as the carbonyl stretch of the ketone. sciepub.com They are powerful tools for understanding reaction mechanisms and kinetics in real-time.

NMR Spectroscopy: On-line NMR spectroscopy offers detailed structural information, allowing for the unambiguous identification of reactants, intermediates, and products directly in the reaction mixture. cdnsciencepub.comresearchgate.net This can be particularly valuable for complex reaction mixtures or when unexpected side products are formed.

The integration of these spectroscopic probes into continuous flow reactors can further enhance process control and facilitate rapid optimization of reaction conditions. nih.gov

Computational Design of New Derivatives with Tuned Reactivity Profiles

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules with desired properties. rsc.org In the context of this compound, computational methods can be employed to design novel derivatives with tailored reactivity for specific applications.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic and structural properties of this compound and its potential derivatives. researchgate.net By modeling the effects of different substituents on the aromatic ring or the acetyl group, researchers can predict how these modifications will influence the molecule's reactivity, for instance, in subsequent nucleophilic or electrophilic substitution reactions.

In Silico Screening: Virtual libraries of derivatives can be generated and screened computationally to identify candidates with specific electronic properties or predicted biological activities. longdom.orgfrontiersin.org This approach can prioritize synthetic efforts towards the most promising compounds. For example, computational studies on substituted acetophenones have explored the impact of substituents on their electronic properties and reactivity in various reactions. nih.govsamipubco.com

Table 2: Predicted Effects of Substituents on the Reactivity of the Carbonyl Group

| Substituent Position | Electron-donating Group (e.g., -OCH3) | Electron-withdrawing Group (e.g., -NO2) |

| Aromatic Ring | Decreases electrophilicity of carbonyl carbon | Increases electrophilicity of carbonyl carbon |

| α-carbon of acetyl group | May influence enolate formation | Increases acidity of α-protons |

Development of Structure-Reactivity Relationships for Directed Synthesis

A systematic understanding of how the structural features of this compound and its derivatives influence their chemical reactivity is essential for designing efficient and selective synthetic routes. The development of Quantitative Structure-Activity Relationships (QSAR) and the application of principles like the Hammett equation can provide a predictive framework for this purpose. libretexts.orgwikipedia.org

Key Areas of Investigation:

Hammett Analysis: By synthesizing a series of derivatives of this compound with different substituents at various positions and measuring their reaction rates for a specific transformation, a Hammett plot can be constructed. sciepub.comsciepub.com The slope of this plot (the reaction constant, ρ) provides quantitative insight into the sensitivity of the reaction to the electronic effects of the substituents. This information is invaluable for predicting the reactivity of new derivatives and for elucidating reaction mechanisms.

QSAR Studies: For potential applications in medicinal chemistry or materials science, QSAR models can be developed to correlate the structural properties of derivatives with their biological activity or physical properties. researchgate.netnih.gov These models can guide the design of new compounds with enhanced performance. Studies on other substituted acetophenones have demonstrated the utility of QSAR in understanding their biological activities. mdpi.com

The directing effects of the existing chloro and dimethyl substituents on the aromatic ring will influence the regioselectivity of further electrophilic aromatic substitution reactions. studyraid.com A thorough understanding of these combined electronic and steric effects is crucial for the directed synthesis of more complex molecules from this starting material.

Q & A

Q. How can researchers characterize this compound using spectroscopic techniques?

- NMR Spectroscopy : The -NMR spectrum (75 MHz, acetone-d) reveals key structural features, such as carbonyl carbons (~200 ppm) and aromatic/alkyl carbons in the 10–150 ppm range .

- HPLC : Calibration curves (e.g., using C18 columns and UV detection) are critical for quantifying purity and reaction intermediates .

Q. What analytical methods are recommended to assess the purity of this compound?

- HPLC : Reverse-phase chromatography with UV detection (e.g., at 254 nm) is standard for quantifying impurities .

- Melting Point Analysis : Sharp melting points (e.g., 65–66°C for structurally similar derivatives) indicate purity .

Advanced Research Questions

Q. How can Friedel-Crafts acylation reactions be optimized to improve yields of this compound?

- Key factors include:

- Catalyst Selection : Lewis acids (e.g., AlCl) or Brønsted acids (e.g., HSO) to activate electrophilic intermediates.

- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction rates .

- Temperature Control : Moderate heating (40–60°C) minimizes side reactions like polyacylation .

Q. What experimental strategies are effective for oxidative dearomatization of this compound?

- Oxidative dearomatization (e.g., to form chromone derivatives) requires:

- Oxidizing Agents : Mn(OAc) or hypervalent iodine reagents (e.g., PhI(OAc)) .

- Solvent Tuning : Acetonitrile or DMF enhances solubility and stabilizes reactive intermediates .

Q. How should researchers address discrepancies in reaction yields during synthesis?

- Case Study : A 95% yield in Mannich-like reactions vs. 18% in Friedel-Crafts protocols highlights the need to:

- Analyze side products via LC-MS or TLC.

- Optimize stoichiometry (e.g., excess acylating agents).

- Test alternative purification methods (e.g., column chromatography vs. recrystallization).

Q. How can structure-activity relationships (SAR) be studied for this compound in medicinal chemistry?

- Derivatization : Introduce substituents (e.g., halogens, methoxy groups) to the aromatic ring to evaluate biological activity .

- Biological Assays : Test derivatives against enzyme targets (e.g., kinases) or microbial strains to correlate structural features with efficacy .

Data Analysis and Validation

Q. What computational tools are recommended for refining crystallographic data of derivatives?

- SHELX Suite : SHELXL is widely used for small-molecule refinement, offering robust handling of high-resolution data and twinned crystals .

Q. How can NMR data be interpreted to confirm regioselectivity in derivatives?

- Compare experimental - and -NMR shifts with density functional theory (DFT)-predicted values to validate substituent positioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.